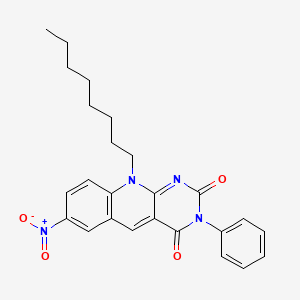

Antitumor agent-144

Beschreibung

Eigenschaften

IUPAC Name |

7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGABGXIVKDUNFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30658255 | |

| Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137346-42-0 | |

| Record name | 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30658255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Antitumor Agent SC144: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). SC144 has demonstrated broad-spectrum anticancer activity in preclinical studies, offering a promising therapeutic strategy for various malignancies, including ovarian and pancreatic cancers. This document details the molecular pathways affected by SC144, summarizes key quantitative data from preclinical evaluations, and provides detailed protocols for the pivotal experiments used to elucidate its mode of action.

Core Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis

SC144 exerts its antitumor effects by directly targeting gp130, a crucial transmembrane receptor involved in the signaling of numerous cytokines, most notably Interleukin-6 (IL-6).[1][2][3] The binding of SC144 to gp130 initiates a cascade of events that ultimately leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key driver of tumorigenesis.[4]

The key steps in SC144's mechanism of action are:

-

Direct Binding to gp130: SC144 directly binds to the gp130 receptor.[1][3]

-

Induction of gp130 Phosphorylation and Deglycosylation: This binding induces the phosphorylation of gp130 at serine residue 782 (S782) and promotes its deglycosylation.[1][3][5] This altered post-translational modification is thought to inactivate the receptor.

-

Abrogation of STAT3 Phosphorylation: The inactivation of gp130 prevents the phosphorylation of STAT3 at tyrosine residue 705 (Y705), a critical step for its activation.[2][4]

-

Inhibition of STAT3 Nuclear Translocation: Consequently, the unphosphorylated STAT3 cannot translocate to the nucleus.[1][3]

-

Downregulation of STAT3 Target Genes: The lack of nuclear STAT3 leads to the decreased expression of its downstream target genes, which are involved in promoting cell survival, proliferation, and angiogenesis. Key downregulated genes include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[5]

This targeted inhibition of the gp130/STAT3 pathway ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1]

Signaling Pathway Diagram

Caption: The signaling pathway of SC144's antitumor action.

Quantitative Data Summary

The preclinical efficacy of SC144 has been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of SC144

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian | 0.72 | [1] |

| OVCAR-5 | Ovarian | 0.49 | [1] |

| OVCAR-3 | Ovarian | 0.95 | [1] |

| NCI/ADR-RES | Ovarian (Drug-resistant) | 0.43 | [5] |

| HEY | Ovarian | 0.88 | [5] |

| AsPC-1 | Pancreatic | Not specified, effective at 0.5-2 µM | |

| L3.6pl | Pancreatic | Not specified, effective at 0.5-2 µM | |

| LNCap | Prostate | 0.4 | [6] |

Table 2: In Vivo Efficacy of SC144

| Cancer Model | Administration Route | Dosage | Outcome | Reference |

| Human ovarian cancer xenograft | Intraperitoneal (i.p.) | 10 mg/kg daily | 73% tumor growth inhibition | [1] |

| Human ovarian cancer xenograft | Oral (p.o.) | 100 mg/kg daily | 82% smaller tumor volume than control | [1] |

| MDA-MB-435 mouse xenograft | Co-administered with paclitaxel | SC144 dose-dependent | Delayed tumor growth | [7] |

| Syngeneic mouse oral cancer (MOC2) | Intraperitoneal (i.p.) | Not specified | Significant reduction in tumor burden | [8] |

| Syngeneic mouse colon cancer (CT-26) | Intraperitoneal (i.p.) | Not specified | Significantly delayed tumor growth | [7] |

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of SC144.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to assess the levels of total and phosphorylated proteins, such as gp130 and STAT3, as well as the expression of downstream target proteins.

Experimental Workflow Diagram

Caption: A typical workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR-8, Caov-3) and allow them to adhere. Treat the cells with various concentrations of SC144 or vehicle control for specified time periods.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-gp130 (S782), gp130, phospho-STAT3 (Y705), STAT3, Bcl-2, survivin, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

MTT Assay for Cell Viability

This colorimetric assay is used to determine the cytotoxic effects of SC144 on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of SC144 for a specified period (e.g., 72 hours). Include a vehicle control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the drug concentration.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis by SC144.

Methodology:

-

Cell Treatment: Treat cancer cells with SC144 at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Colony Formation Assay

This assay assesses the long-term effect of SC144 on the ability of single cancer cells to proliferate and form colonies.

Methodology:

-

Cell Seeding: Seed a low number of cancer cells (e.g., 500-1000 cells) in a 6-well plate.

-

Drug Treatment: Treat the cells with various concentrations of SC144 and incubate for 10-14 days, allowing colonies to form.

-

Colony Staining: Fix the colonies with methanol and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of SC144 in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., OVCAR-8) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Randomize the mice into treatment and control groups. Administer SC144 (e.g., 10 mg/kg i.p. or 100 mg/kg p.o. daily) or vehicle control.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further analyzed by immunohistochemistry or Western blotting.

Synergistic Effects and Future Directions

Preclinical studies have shown that SC144 can act synergistically with conventional chemotherapeutic agents like 5-fluorouracil, oxaliplatin, and paclitaxel, suggesting its potential use in combination therapies for both drug-sensitive and drug-resistant cancers.[7] While SC144 has shown promise, its clinical development has been hindered by poor solubility and metabolic instability.[9] Current research is focused on developing next-generation analogs with improved pharmacokinetic properties to advance this therapeutic strategy into clinical trials.[9][10] Furthermore, recent studies are exploring the use of nanoparticle delivery systems to enhance the therapeutic efficacy of SC144.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. scbt.com [scbt.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. interchim.fr [interchim.fr]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Video: The Soft Agar Colony Formation Assay [jove.com]

- 9. Clonogenic Assay [bio-protocol.org]

- 10. Xenograft Models of Ovarian Cancer for Therapy Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-144 (16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-144 (16), a novel nitro 5-deazaflavin derivative, has demonstrated significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of its synthesis, characterization, and known biological activities. The information compiled herein is intended to support further research and development of this promising anticancer compound.

Introduction

Antitumor agent-144 (16), chemically known as 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, is a synthetic compound that has garnered interest for its potent in vitro antitumor properties. It belongs to the 5-deazaflavin class of compounds, which are analogs of naturally occurring flavins. The introduction of a nitro group at the 7-position is believed to contribute to its bioactivity, potentially through bioreductive activation in hypoxic tumor environments. This document outlines a plausible synthetic route and standard characterization methods for Antitumor agent-144 (16), based on established chemical literature.

Synthesis of Antitumor Agent-144 (16)

The synthesis of Antitumor agent-144 (16) can be achieved through a multi-step process involving the construction of the core pyrimido[4,5-b]quinoline ring system followed by alkylation. A likely synthetic pathway is detailed below.

Synthesis Workflow

Caption: Synthetic workflow for Antitumor agent-144 (16).

Experimental Protocols

Step 1: Synthesis of 6-Anilino-3-methyluracil

A mixture of 6-chloro-3-methyluracil (1 equivalent) and aniline (2 equivalents) is heated at reflux in a suitable solvent (e.g., ethanol or isopropanol) for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried to yield 6-anilino-3-methyluracil.

Step 2: Synthesis of 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione

6-Anilino-3-methyluracil (1 equivalent) and 2-chloro-5-nitrobenzaldehyde (1.1 equivalents) are dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The mixture is heated to approximately 110-120 °C for 2-4 hours. After cooling, the product precipitates and is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pyrimido[4,5-b]quinoline core structure.

Step 3: Synthesis of Antitumor agent-144 (16)

To a solution of 7-nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione (1 equivalent) in a polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate, 1.5 equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 1,8-dibromooctane (1.2 equivalents). The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography until completion (typically 4-8 hours). The reaction mixture is cooled, poured into cold water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to yield Antitumor agent-144 (16).

Characterization of Antitumor Agent-144 (16)

The structural confirmation of the synthesized Antitumor agent-144 (16) is performed using standard analytical techniques.

Physicochemical and Spectroscopic Data

| Parameter | Value |

| Molecular Formula | C₂₅H₂₆N₄O₄ |

| Molecular Weight | 446.50 g/mol |

| Appearance | Yellow solid |

| ¹H NMR (Expected) | Signals corresponding to the aromatic protons of the phenyl and quinoline rings, the methylene protons of the octyl chain, and the methyl protons of the uracil moiety. |

| ¹³C NMR (Expected) | Resonances for the carbonyl carbons, the aromatic carbons of the fused ring system and the phenyl group, and the aliphatic carbons of the octyl chain. |

| Mass Spectrometry | Expected to show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. |

| Elemental Analysis | Calculated values for C, H, and N should be in close agreement with the experimental findings. |

Biological Activity and Mechanism of Action

Antitumor agent-144 (16) has been evaluated for its in vitro cytotoxic effects against a panel of human cancer cell lines.

In Vitro Cytotoxicity

| Cell Line | IC₅₀ (µM) | Reference |

| L1210 (Murine leukemia) | 2.6 | [1] |

| KB (Human oral carcinoma) | 8.4 | [1] |

Mechanism of Action

The proposed mechanism of action for Antitumor agent-144 (16) involves the inhibition of the gp130-STAT3-survivin signaling pathway. This pathway is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis resistance.

Caption: Proposed mechanism of action of Antitumor agent-144 (16).

By inhibiting this pathway, Antitumor agent-144 (16) can lead to the downregulation of the anti-apoptotic protein survivin, thereby promoting apoptosis and inhibiting the proliferation of cancer cells.

Conclusion

Antitumor agent-144 (16) represents a promising lead compound in the development of novel anticancer therapies. The synthetic route outlined in this guide is based on established methodologies for the synthesis of related 5-deazaflavin derivatives. The potent in vitro activity and the defined mechanism of action provide a strong rationale for further preclinical and clinical investigations. This technical guide serves as a valuable resource for researchers aiming to synthesize, characterize, and further explore the therapeutic potential of Antitumor agent-144 (16).

References

SC144: A Novel Pyrroloquinoxaline Derivative Targeting the gp130/STAT3 Signaling Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC144 is a first-in-class, orally active small molecule identified as a pyrroloquinoxaline derivative with potent anticancer activity.[1] This document provides a comprehensive overview of SC144, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its interaction with cellular signaling pathways. SC144 selectively targets the glycoprotein 130 (gp130) receptor, a critical component of the IL-6/STAT3 signaling pathway, which is frequently dysregulated in various malignancies.[2][3] By inhibiting gp130, SC144 effectively abrogates STAT3 phosphorylation and nuclear translocation, leading to the downregulation of downstream target genes involved in cell survival, proliferation, and angiogenesis.[2][4] This technical guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of SC144.

Core Compound Details

| Compound Name | SC144 |

| Chemical Class | Pyrroloquinoxaline derivative[1] |

| Synonyms | SC-144, N'-(7-fluoroH-pyrrolo(1,2-a)quinoxalin-4-yl)pyrazine-2-carbohydrazide[1][3] |

| Molecular Formula | C₁₆H₁₁FN₆O |

| Molecular Weight | 322.30 g/mol (free base) |

| Primary Target | Glycoprotein 130 (gp130), also known as IL6ST[2][4] |

| Key Activities | Orally active gp130 inhibitor, induces apoptosis, overcomes drug resistance[1][2] |

Mechanism of Action

SC144 exerts its anticancer effects by directly targeting and inhibiting the gp130, a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines.[3][5] The binding of SC144 to gp130 initiates a cascade of events that ultimately disrupts the downstream signaling pathway, primarily the STAT3 cascade.[2][4]

The key steps in the mechanism of action of SC144 are:

-

Binding to gp130 : SC144 directly binds to the gp130 receptor.[2][3]

-

Induction of gp130 Phosphorylation and Deglycosylation : Upon binding, SC144 induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[2][3][4] This leads to the downregulation of surface-bound gp130.[4]

-

Abrogation of STAT3 Activation : The altered state of gp130 prevents the phosphorylation of STAT3 at tyrosine 705 (Y705).[5][6]

-

Inhibition of STAT3 Nuclear Translocation : Consequently, the unphosphorylated STAT3 cannot translocate to the nucleus.[2][3]

-

Downregulation of Target Gene Expression : The lack of nuclear STAT3 leads to the reduced expression of its target genes, which are crucial for cancer cell survival and proliferation. These include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4]

-

Cellular Effects : The inhibition of the gp130/STAT3 pathway by SC144 results in cell-cycle arrest, anti-angiogenic effects, and the induction of apoptosis in cancer cells.[2]

SC144 also demonstrates selectivity by inhibiting downstream signaling induced by gp130 ligands like IL-6 and LIF, without affecting pathways stimulated by IFN-γ, SDF-1α, or PDGF.[5]

Quantitative Data

Table 1: In Vitro Cytotoxicity of SC144 (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |

| OVCAR-8 | Ovarian Cancer | 0.72[2] | |

| OVCAR-5 | Ovarian Cancer | 0.49[2] | |

| OVCAR-3 | Ovarian Cancer | 0.95[2] | |

| Caov-3 | Ovarian Cancer | 0.44 | |

| SKOV-3 | Ovarian Cancer | 0.53 | |

| HEY | Ovarian Cancer | 0.88[2] | Cisplatin-resistant |

| NCI/ADR-RES | Ovarian Cancer | 0.43[2] | Paclitaxel- and Doxorubicin-resistant |

Table 2: In Vivo Efficacy of SC144

| Animal Model | Cancer Type | Treatment Regimen | Outcome |

| Mouse Xenograft | Human Ovarian Cancer | 10 mg/kg, i.p., daily for 58 days[2] | Suppressed tumor growth by approximately 73%[2] |

| Mouse Xenograft | Human Ovarian Cancer | 100 mg/kg, p.o., daily for 35 days[2] | Average tumor volume was 82% smaller than the control group[2] |

| MDA-MB-435 Mouse Xenograft | Breast Cancer | Co-administration with paclitaxel | Delayed tumor growth in an SC144 dose-dependent manner[7] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of SC144 on cancer cell lines.

-

Cell Seeding : Plate cancer cells (e.g., OVCAR-8) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the log of the SC144 concentration and fitting the data to a dose-response curve.[6]

Western Blotting for Phospho-STAT3 Analysis

This protocol is used to determine the effect of SC144 on the phosphorylation of STAT3.

-

Cell Lysis : Treat cancer cells (e.g., OVCAR-8, Caov-3) with SC144 at various concentrations and time points.[6] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phospho-STAT3 (Y705) and total STAT3 overnight at 4°C.[6]

-

Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities to determine the relative levels of phosphorylated STAT3 normalized to total STAT3.

Mouse Xenograft Model

This protocol is used to evaluate the in vivo antitumor efficacy of SC144.

-

Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-8) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration : Randomize the mice into treatment and control groups. Administer SC144 orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule.[2] The control group receives the vehicle.

-

Tumor Measurement : Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target proteins).

-

Data Analysis : Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy of SC144.[2][7]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.

Experimental Workflow Diagram

Caption: A typical workflow for Western Blot analysis of STAT3 phosphorylation.

References

- 1. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Inhibition of the gp130-STAT3-Survivin Axis by SC144

Introduction

The gp130-STAT3-survivin signaling axis is a critical pathway in cellular processes, including proliferation, survival, and differentiation.[1] Its dysregulation is a hallmark of numerous cancers, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] The pathway is initiated by cytokines from the Interleukin-6 (IL-6) family, which bind to their specific receptors and the common signal-transducing receptor subunit, glycoprotein 130 (gp130).[4][5] This activation cascade leads to the phosphorylation and nuclear translocation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor.[6] In the nucleus, STAT3 promotes the expression of various oncogenes, including BIRC5, which encodes for survivin, a potent inhibitor of apoptosis.[3][7]

SC144 is a first-in-class, orally active, small-molecule inhibitor that directly targets gp130.[8][9] By binding to gp130, SC144 disrupts the entire downstream signaling cascade, leading to the suppression of STAT3 activity and survivin expression.[10] This whitepaper provides a comprehensive technical overview of the gp130-STAT3-survivin axis, the mechanism of SC144 inhibition, quantitative data on its efficacy, and detailed experimental protocols for its study.

The gp130-STAT3-Survivin Signaling Pathway

The activation of this oncogenic axis is a multi-step process:

-

Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines, such as IL-6, bind to the IL-6 receptor (IL-6R). This complex then associates with gp130, inducing its homodimerization.[4]

-

JAK Kinase Activation: The dimerization of gp130 brings associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.[5]

-

STAT3 Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[4] These phosphorylated sites serve as docking stations for the STAT3 protein, which is subsequently phosphorylated by JAKs at tyrosine 705 (Y705).[11][12]

-

STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) molecules form homodimers and translocate from the cytoplasm to the nucleus.[8][13]

-

Gene Transcription: In the nucleus, p-STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, initiating their transcription.[7]

-

Survivin Upregulation: A critical downstream target of STAT3 is the anti-apoptotic protein survivin.[3][7] Increased survivin expression helps cancer cells evade apoptosis, thereby promoting cell survival and resistance to treatment.[14]

Caption: The gp130-STAT3-Survivin signaling cascade.

SC144: A Potent Inhibitor of the gp130 Axis

SC144 is a quinoxalinhydrazide derivative that acts as a direct inhibitor of gp130 signaling.[10][15] Its mechanism of action involves several key steps that effectively shut down the pathway at its origin.

-

Binding to gp130: SC144 directly binds to the gp130 receptor protein.[9][16]

-

Induction of gp130 Modification: This binding induces conformational changes in gp130, leading to its phosphorylation at Serine 782 (S782) and subsequent deglycosylation.[8][9][13] These modifications are thought to inactivate the receptor.

-

Abrogation of STAT3 Activation: The inactivation of gp130 prevents the phosphorylation of STAT3 at Y705, thereby blocking its activation.[11][15]

-

Inhibition of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize or translocate to the nucleus.[8][9]

-

Downregulation of Target Genes: The absence of nuclear p-STAT3 leads to the suppression of its target genes, including survivin, Bcl-2, Bcl-xL, and MMP-7.[17][18]

-

Cellular Outcomes: The cumulative effect of SC144 treatment is the induction of cell-cycle arrest, inhibition of angiogenesis, and ultimately, apoptosis in cancer cells.[8][16]

References

- 1. gp130-mediated Stat3 activation in enterocytes regulates cell survival and cell-cycle progression during colitis-associated tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Persistent GP130/STAT3 Signaling Contributes to the Resistance of Doxorubicin, Cisplatin, and MEK Inhibitor in Human Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. STAT3 Post-Translational Modifications Drive Cellular Signaling Pathways in Prostate Cancer Cells [mdpi.com]

- 7. Persistent activation of stat3 signaling induces survivin gene expression and confers resistance to apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. abmole.com [abmole.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Anticancer Agent 144 (Compound 444) and its Dual Inhibition of PTPN2/PTP1B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 144, also known as compound 444, is a potent small molecule inhibitor targeting two key intracellular checkpoint regulators: Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[1] As dual inhibitors, compounds like agent 144 represent a promising strategy in immuno-oncology. By blocking the activity of PTPN2 and PTP1B, which act as negative regulators of anti-tumor immune responses, this class of inhibitors can enhance the efficacy of the immune system in recognizing and eliminating cancer cells. This technical guide provides a comprehensive overview of the available data on Anticancer Agent 144, its mechanism of action, and the experimental protocols relevant to its evaluation.

Core Compound Data

Anticancer Agent 144 (compound 444) is characterized by its potent dual inhibitory activity against both PTPN2 and PTP1B.

| Data Point | Value | Source |

| Target(s) | PTPN2 / PTP1B | [1] |

| IC50 | <2.5 nM | [1] |

| CAS Number | 2948340-59-6 | |

| Molecular Formula | C19H15BrF2N3O6PS2 | |

| Primary Reference | Patent WO2023121939A1 | [1] |

Mechanism of Action: Dual PTPN2/PTP1B Inhibition

PTPN2 and PTP1B are protein tyrosine phosphatases that play crucial roles in downregulating key signaling pathways involved in immunity and cancer.

-

PTPN2 (also known as TC-PTP): This phosphatase is a critical negative regulator of T-cell receptor (TCR) signaling and cytokine signaling pathways, such as the interferon-gamma (IFNγ) and interleukin-2 (IL-2) pathways. It does so by dephosphorylating and inactivating key signaling molecules like Janus kinases (JAK1, JAK3) and Signal Transducer and Activator of Transcription (STAT1, STAT3, STAT5) proteins. Inhibition of PTPN2 in T-cells and other immune cells is expected to enhance their activation, proliferation, and effector functions, leading to a more robust anti-tumor immune response. In tumor cells, PTPN2 inhibition can increase their sensitivity to IFNγ, a key anti-cancer cytokine.

-

PTP1B: While well-known for its role in metabolic regulation (as a negative regulator of insulin and leptin signaling), PTP1B is also implicated in cancer. It can dephosphorylate and inactivate various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. PTP1B has also been shown to regulate STAT3 and STAT5 signaling.

The dual inhibition of both PTPN2 and PTP1B by a single agent like compound 444 is hypothesized to have a synergistic anti-cancer effect. It can simultaneously enhance the anti-tumor activity of immune cells while directly impacting cancer cell signaling pathways.

Signaling Pathways

The dual inhibition of PTPN2 and PTP1B by Anticancer Agent 144 (compound 444) is expected to modulate several critical signaling pathways within both immune cells and cancer cells. Below are diagrams illustrating the key pathways affected.

References

SC144: A Deep Dive into Early Preclinical Oncology Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the early preclinical studies of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). SC144 has demonstrated significant therapeutic potential in various cancer models by targeting the gp130/STAT3 signaling pathway, a critical axis in tumor progression, survival, and drug resistance. This document synthesizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams.

Core Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis

SC144 exerts its anticancer effects by directly targeting gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines. In many cancers, this pathway is constitutively activated, leading to the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then drives the expression of a wide array of genes involved in cell proliferation, survival, angiogenesis, and metastasis.

SC144 binds to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2] This leads to the downregulation of surface-bound gp130, thereby abrogating the downstream phosphorylation and nuclear translocation of STAT3.[1][3] The inhibition is specific to gp130-mediated signaling; SC144 does not significantly affect signaling pathways activated by non-gp130 ligands such as IFN-γ, SDF-1α, or PDGF.[3][4][5] The ultimate result is the suppression of STAT3-regulated gene expression, including key survival proteins like Bcl-2, Bcl-xL, and survivin, leading to cell cycle arrest and apoptosis.[2][3]

Caption: SC144 inhibits the gp130/STAT3 signaling pathway.

In Vitro Efficacy

SC144 has demonstrated potent cytotoxic and pro-apoptotic activity across a range of human cancer cell lines, particularly in ovarian cancer. Notably, it shows greater potency in cancer cells compared to normal epithelial cells.[1][4]

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for SC144 were determined in various human ovarian cancer cell lines, showing activity in the submicromolar range.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian | 0.72 | [2] |

| OVCAR-5 | Ovarian | 0.49 | [2] |

| OVCAR-3 | Ovarian | 0.95 | [2] |

| Caov-3 | Ovarian | N/A | [2] |

N/A: Specific IC50 value not provided in the cited source, but significant cytotoxicity was reported.

Apoptosis Induction

SC144 treatment leads to significant apoptosis in ovarian cancer cells. For instance, after treatment with 2 µM of SC144, a substantial increase in apoptosis was observed in OVCAR-8 and Caov-3 cells, while minimal apoptotic effects were seen in normal kidney and endometrial epithelial cells.[2][4] This selective cytotoxicity highlights its therapeutic window.

Mechanistic Confirmation

Western blot analyses have confirmed the mechanism of action of SC144. Treatment of ovarian cancer cells with SC144 leads to:

-

Increased phosphorylation of gp130 (S782) in a time- and dose-dependent manner.[2]

-

Abrogation of STAT3 phosphorylation (pSTAT3).[1]

-

Inactivation of Akt , another downstream effector of gp130 signaling.[2]

Caption: Workflow for Western blot analysis of SC144's effects.

In Vivo Efficacy

The antitumor activity of SC144 has been validated in mouse xenograft models of human cancer.

Ovarian Cancer Xenograft Model

In a mouse xenograft model using human ovarian cancer cells, oral administration of SC144 demonstrated significant efficacy in delaying tumor growth without notable toxicity to normal tissues.[1]

| Model | Treatment | Dosage | Administration | Tumor Growth Inhibition | Reference |

| Human Ovarian Cancer Xenograft | SC144 | 10 mg/kg | i.p., daily for 58 days | ~73% | [2] |

| Human Ovarian Cancer Xenograft | SC144 | 100 mg/kg | p.o., daily for 35 days | 82% (smaller avg. tumor vol.) | [2] |

Combination Therapy

SC144 has also shown synergistic effects when combined with standard chemotherapeutic agents. In an MDA-MB-435 breast cancer xenograft model, the co-administration of SC144 and paclitaxel resulted in a dose-dependent delay in tumor growth, suggesting its potential in combination therapy regimens for both drug-sensitive and drug-resistant cancers.[6]

Caption: Workflow for a typical in vivo xenograft study of SC144.

Pharmacokinetic Profile and Drug Properties

SC144 was developed as an orally active agent.[1] Pharmacokinetic studies have revealed a two-compartmental elimination profile following intraperitoneal administration, a characteristic not observed with oral dosing.[6] Despite its promising efficacy, the clinical development of the original SC144 compound was hampered by poor solubility and metabolic instability.[5][7] This has prompted medicinal chemistry efforts to develop second-generation analogs with improved pharmacokinetic properties suitable for IND filing.[5][7]

Detailed Experimental Protocols

Cell Lines and Culture

-

Cell Lines: Human ovarian cancer cell lines (OVCAR-8, OVCAR-5, OVCAR-3, Caov-3), normal human kidney epithelial cells, and normal human endometrial cells were used.[4]

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 5 mmol/L L-glutamine. Cultures were kept in a humidified atmosphere of 5% CO2 at 37°C.[8]

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

The following day, cells were treated with various concentrations of SC144 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.

-

The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the drug concentration required to inhibit cell growth by 50%.

Western Blotting

-

Cell Lysis: After treatment with SC144, cells were washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration was determined using the Bradford or BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) were separated by SDS-PAGE on polyacrylamide gels.

-

Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-gp130, anti-pSTAT3, anti-STAT3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Animal Xenograft Studies

-

Animals: Female athymic nude mice (4-6 weeks old) were used.

-

Tumor Cell Implantation: A suspension of human ovarian cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) in 100 µL of PBS/Matrigel was injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reached a palpable volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups. SC144 was administered daily by oral gavage (p.o.) or intraperitoneal injection (i.p.). The control group received the vehicle solution.

-

Monitoring: Tumor size was measured two to three times per week with calipers, and tumor volume was calculated using the formula: (length × width²)/2. Animal body weight and general health were monitored as indicators of toxicity.

-

Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).[1][6]

Conclusion

The early preclinical data for SC144 strongly support its development as a novel anticancer agent. By specifically targeting the gp130/STAT3 signaling pathway, SC144 induces apoptosis and inhibits tumor growth in various oncology models, particularly ovarian cancer. It has demonstrated potent single-agent in vitro and in vivo activity and shows promise for use in combination therapies. While the original compound faced pharmacokinetic challenges, the underlying mechanism of action and robust preclinical efficacy have established gp130 as a viable and attractive drug target, paving the way for next-generation inhibitors with improved clinical potential.

References

- 1. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Cytotoxicity of Antitumor Agent-144 (16): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Antitumor agent-144 (16), a novel compound under investigation for its potential anticancer properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a hypothesized signaling pathway based on the compound's chemical class.

Executive Summary

Antitumor agent-144 (16) has demonstrated notable cytotoxic activity against murine leukemia (L1210) and human epidermoid carcinoma (KB) cell lines. This guide consolidates the available data on its in vitro efficacy, outlines the established protocols for assessing its cytotoxic effects, and presents a putative mechanism of action to guide future research.

Quantitative Cytotoxicity Data

The cytotoxic potential of Antitumor agent-144 (16) was quantified by determining its half-maximal inhibitory concentration (IC50) in L1210 and KB cell lines. The results, as determined by the MTT assay, are summarized in the table below.

| Cell Line | IC50 (µM) |

| L1210 (Murine Leukemia) | 2.6[1] |

| KB (Human Epidermoid Carcinoma) | 8.4[1] |

Table 1: IC50 Values of Antitumor agent-144 (16) in L1210 and KB cells.

Experimental Protocols

The following protocols detail the methodologies employed to evaluate the cytotoxicity of Antitumor agent-144 (16).

Cell Culture

-

L1210 Cells: Murine leukemia L1210 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

KB Cells: Human epidermoid carcinoma KB cells are to be cultured in DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The in vitro antitumor activity of Antitumor agent-144 (16) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Antitumor agent-144 (16). A vehicle control (e.g., DMSO) should be included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxic effects of Antitumor agent-144 (16).

Caption: Workflow for Cytotoxicity Assessment of Antitumor agent-144 (16).

Hypothesized Signaling Pathway of Action

While the precise mechanism of action for Antitumor agent-144 (16) has not been fully elucidated, its classification as a nitro 5-deazaflavin suggests a potential role in inducing apoptosis. The following diagram illustrates a hypothesized signaling pathway based on the known mechanisms of related compounds. It is important to note that this is a putative pathway and requires experimental validation.

Caption: Hypothesized Apoptotic Pathway for Antitumor agent-144 (16).

Conclusion and Future Directions

Antitumor agent-144 (16) exhibits potent cytotoxic effects against L1210 and KB cancer cell lines. The data presented in this guide provide a foundational understanding of its in vitro activity. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. Validation of the hypothesized apoptotic pathway and investigation into other potential mechanisms, such as kinase inhibition, will be crucial for its continued development as a potential therapeutic agent.

References

The Role of SC144 in Overcoming Drug Resistance in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to conventional chemotherapeutic agents is a primary obstacle in oncology, leading to treatment failure and disease progression. A key signaling pathway implicated in this process is the Interleukin-6 (IL-6)/gp130/STAT3 axis. Constitutive activation of this pathway is observed in numerous cancers and is associated with the promotion of cell survival, proliferation, angiogenesis, and immune evasion, all of which contribute to a drug-resistant phenotype.[1][2][3][4] SC144 is a first-in-class, orally active, small-molecule inhibitor that directly targets the glycoprotein 130 (gp130) receptor, a critical signal transducer for the IL-6 family of cytokines.[5][6][7] By inhibiting gp130, SC144 effectively abrogates the downstream activation of STAT3, offering a promising therapeutic strategy to circumvent drug resistance. This guide provides a comprehensive technical overview of SC144's mechanism of action, its efficacy in drug-resistant models, and detailed experimental protocols for its evaluation.

Core Mechanism of Action of SC144

SC144 exerts its anticancer effects through a unique mechanism involving the direct inhibition of the gp130/STAT3 signaling pathway.

Direct Interaction with gp130

SC144 directly binds to the gp130 protein.[5][7][8] This interaction induces a conformational change in gp130, leading to two key post-translational modifications:

-

Phosphorylation: SC144 treatment leads to the phosphorylation of gp130 at the Serine 782 (S782) residue in a time- and dose-dependent manner.[5][9]

-

Deglycosylation: The binding of SC144 also induces the deglycosylation of the gp130 receptor.[5][6][9]

These modifications result in the downregulation of surface-bound gp130 and the abrogation of its signaling capabilities.[6]

Inhibition of STAT3 Activation

The alteration of gp130 by SC144 prevents the activation of the downstream signal transducer and activator of transcription 3 (STAT3). Specifically, SC144 abrogates the phosphorylation of STAT3 at Tyrosine 705 (Y705), a critical step for its dimerization and activation.[5][9][10] This inhibition prevents the nuclear translocation of STAT3, thereby blocking its function as a transcription factor.[5][7][11]

Downregulation of Target Genes

By preventing STAT3's transcriptional activity, SC144 inhibits the expression of a suite of downstream target genes crucial for tumor progression and drug resistance.[5][7] These genes include those involved in:

The collective inhibition of these pathways leads to cell-cycle arrest, anti-angiogenic effects, and ultimately, the induction of apoptosis in cancer cells.[5]

Caption: SC144 binds to gp130, blocking IL-6-mediated STAT3 phosphorylation and nuclear translocation.

Overcoming Drug Resistance

The gp130/STAT3 signaling axis is a well-established driver of resistance to a variety of standard-of-care chemotherapies.[12] SC144 has demonstrated significant activity in cancer cells resistant to conventional drugs, highlighting its potential to re-sensitize tumors to treatment.

Efficacy in Chemoresistant Cancers

SC144 exhibits potent cytotoxicity in cell lines selected for resistance to common chemotherapeutic agents. For instance, its effectiveness in ovarian cancer models resistant to paclitaxel, doxorubicin, and cisplatin suggests a broad ability to overcome multidrug resistance.[5] This activity appears to be independent of the status of p53, HER-2, or hormone receptors in some cancers.[13][14]

Synergistic Effects with Chemotherapy

SC144 can act synergistically with standard chemotherapies. In bladder cancer models, combining SC144 with cisplatin leads to an increase in DNA double-stranded breaks and a subsequent increase in apoptosis.[13][15] This effect is mediated, in part, by SC144's ability to down-regulate Ku70, a key protein in DNA repair and an apoptosis suppressor.[13][15]

Caption: SC144 inhibits the gp130/STAT3 pathway, blocking survival signals that cause drug resistance.

Quantitative Data on SC144 Efficacy

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of SC144 from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC₅₀) of SC144 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Drug Resistance Profile | IC₅₀ (µM) | Citation(s) |

| OVCAR-8 | Ovarian | - | 0.72 | [5] |

| OVCAR-5 | Ovarian | - | 0.49 | [5] |

| OVCAR-3 | Ovarian | - | 0.95 | [5] |

| HEY | Ovarian | Cisplatin-Resistant | 0.88 | [5] |

| NCI/ADR-RES | Ovarian | Paclitaxel & Doxorubicin-Resistant | 0.43 | [5] |

| MDA-MB-435 | Breast | - | 4.0 | [8][14] |

| LNCaP | Prostate | - | 0.4 | [6][8] |

| HCT116 (p53+/+) | Colon | - | 0.6 | [6][8] |

| HCT116 (p53-/-) | Colon | - | 1.1 | [8] |

| HT29 | Colon | - | 0.9 | [6][8] |

Table 2: In Vivo Efficacy of SC144 in Xenograft Models

| Model | Cancer Type | Treatment | Route | Outcome | Citation(s) |

| Human Ovarian Cancer Xenograft | Ovarian | 10 mg/kg/day for 58 days | i.p. | 73% tumor growth suppression | [5] |

| Human Ovarian Cancer Xenograft | Ovarian | 100 mg/kg/day for 35 days | p.o. | 82% smaller average tumor volume vs. control | [5] |

| MDA-MB-435 Xenograft | Breast | Dose-dependent | - | Delayed tumor growth | [6] |

| Syngeneic Mouse Model (CT-26) | Colon | 14 days | i.p. | Significantly delayed tumor growth | [12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to SC144.

Cell Viability - MTT Assay

This protocol is used to determine the cytotoxic effects of SC144 and calculate IC₅₀ values.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of SC144 in complete culture medium. Remove the old medium from the wells and add 100 µL of the SC144 dilutions (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Western Blot for Phospho-STAT3 (Tyr705) Inhibition

This protocol assesses the effect of SC144 on the activation state of STAT3.

-

Cell Culture and Treatment: Plate cells (e.g., OVCAR-8, Caov-3) in 6-well plates.[9] Once 70-80% confluent, treat with various concentrations of SC144 (e.g., 0.5-5 µM) for specified time points (e.g., 1-24 hours).[5][10]

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[16][17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[18] Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation & SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18] Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution).[16][20]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[17]

-

Stripping and Reprobing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[18]

Caption: Workflow for Western Blot analysis of p-STAT3 inhibition by SC144.

Immunoprecipitation (IP) for SC144-gp130 Interaction

This protocol can be adapted to demonstrate the direct binding of SC144 to its target protein, gp130. A Drug Affinity Responsive Target Stability (DARTS) assay, which leverages this principle, has been used successfully.[10] A standard IP protocol is outlined below.

-

Lysate Preparation: Prepare cell lysate from a high-expressing cell line (e.g., L3.6pl) under non-denaturing conditions as described in the Western Blot protocol.[21]

-

Lysate Pre-clearing: Add Protein A/G magnetic beads to the cell lysate (1-2 mg total protein) and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[21]

-

Immunocomplex Formation:

-

To the pre-cleared lysate, add the primary antibody against gp130.

-

In a parallel control tube, add an isotype control IgG antibody.

-

Incubate with rotation overnight at 4°C.

-

-

Precipitation: Add pre-washed Protein A/G magnetic beads to each tube and incubate with rotation for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold cell lysis buffer to remove non-specifically bound proteins.[21]

-

Elution: Resuspend the final bead pellet in 20-40 µL of 3X SDS sample buffer and boil for 5-10 minutes to elute the protein-antibody complexes.[21]

-

Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis to confirm the presence of gp130.

In Vivo Xenograft Tumor Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of SC144 in vivo.

-

Animal Husbandry: Use immunodeficient mice (e.g., athymic nude or NOD/SCID). House them in a pathogen-free environment. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells (e.g., ovarian, colon) suspended in Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Drug Administration:

-

Treatment Group: Administer SC144 at a predetermined dose (e.g., 10 mg/kg intraperitoneally or 100 mg/kg orally) daily.[5]

-

Control Group: Administer the vehicle solution on the same schedule.

-

-

Monitoring: Monitor animal body weight (as an indicator of toxicity) and tumor volume twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment for a specified duration (e.g., 35-58 days).[5] Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

-

Data Analysis: Harvest tumors for weight measurement and further analysis (e.g., Western blot, IHC). Compare tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy.

Conclusion

SC144 represents a targeted therapeutic agent that directly addresses a key mechanism of cancer cell survival and drug resistance. By binding to and inducing the degradation of the gp130 receptor, SC144 effectively shuts down the pro-tumorigenic STAT3 signaling cascade. Preclinical data strongly supports its role in overcoming resistance to conventional chemotherapies, demonstrating both single-agent efficacy in resistant models and synergistic activity in combination therapies. The detailed protocols provided herein offer a framework for further investigation into SC144 and other gp130-targeting agents, which hold significant promise for providing new therapeutic options for diverse and difficult-to-treat cancers.[1]

References

- 1. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificarchives.com [scientificarchives.com]

- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. PD‐L1/p‐STAT3 promotes the progression of NSCLC cells by regulating TAM polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for SC144 in In Vitro Cell Culture

These application notes provide detailed protocols for utilizing SC144, a potent small-molecule inhibitor of the gp130 signaling pathway, in various in vitro cell culture experiments. The methodologies outlined below are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of SC144.

Mechanism of Action

SC144 is a first-in-class, orally active gp130 inhibitor. It functions by binding to the gp130 protein, a common signal transducer for the Interleukin-6 (IL-6) family of cytokines. This interaction induces phosphorylation and deglycosylation of gp130, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3). The inhibition of the gp130/STAT3 signaling cascade by SC144 leads to the suppression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]

Data Presentation

Table 1: Cytotoxicity of SC144 in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in a panel of human cancer cell lines as determined by MTT assay. The IC50 values demonstrate the broad-spectrum anti-proliferative activity of SC144.

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR-8 | Ovarian Cancer | 0.72 |

| OVCAR-5 | Ovarian Cancer | 0.49 |

| OVCAR-3 | Ovarian Cancer | 0.95[1] |

| MDA-MB-435 | Breast Cancer | 4.0[2] |

| LNCaP | Prostate Cancer | 0.4 - 4.0 (range) |

| HCT116 p53 +/+ | Colon Cancer | 0.4 - 4.0 (range) |

| HCT116 p53 -/- | Colon Cancer | 0.4 - 4.0 (range) |

| HT29 | Colon Cancer | 0.4 - 4.0 (range) |

| PANC-1 | Pancreatic Cancer | 1.93[3] |

| PK-1 | Pancreatic Cancer | 5.20[3] |

| MDA-MB-468 | Breast Cancer | 0.7[2] |

| MCF-7 | Breast Cancer | 1.7[2] |

| NCI/ADR-RES | Doxorubicin-Resistant Breast Cancer | Data suggests high activity[2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of SC144 on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

SC144 (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then dilute to a final concentration of 7.5 x 10^4 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (containing 7,500 cells) into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

SC144 Treatment:

-

Prepare a series of dilutions of SC144 in complete culture medium from a stock solution.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of SC144. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3.5 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

-

-

Formazan Solubilization:

-

Add 150 µL of MTT solvent to each well.

-

Cover the plate with foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 590 nm using a microplate reader, with a reference wavelength of 620 nm.[4]

-

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol describes the quantification of SC144-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

Cancer cell lines

-

SC144

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in T25 flasks and treat with the desired concentration of SC144 (e.g., IC50 or IC80 concentration) for a specified time (e.g., 48 hours).[5] Include an untreated control.

-

-

Cell Harvesting:

-

Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells immediately by flow cytometry.

-

Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[5]

-

Analysis of gp130/STAT3 Signaling Pathway by Western Blotting

This protocol details the procedure for examining the effect of SC144 on the phosphorylation status of key proteins in the gp130/STAT3 signaling pathway.

Materials:

-

Cancer cell lines

-

SC144

-

IL-6 or Oncostatin M (OSM) for stimulation

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-gp130, anti-gp130, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with SC144 (e.g., 2 µM or 5 µM) for a specified duration (e.g., 6 or 24 hours).[6] In some experiments, cells may be stimulated with IL-6 (e.g., 100 ng/mL) or OSM (e.g., 50 ng/mL) for a short period before lysis.[6]

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

-

Mandatory Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gp130-Mediated STAT3 Activation Contributes to the Aggressiveness of Pancreatic Cancer through H19 Long Non-Coding RNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gp130 is expressed in pancreatic cancer and can be targeted by the small inhibitor molecule SC144 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SC144 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which subsequently abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This disruption of the gp130/STAT3 signaling pathway inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] Preclinical studies have demonstrated the broad-spectrum anticancer activity of SC144 in various cancer models, including those resistant to conventional chemotherapies.[1][4] These application notes provide a detailed protocol for utilizing SC144 in a mouse xenograft model, a crucial step in the preclinical evaluation of this promising therapeutic agent.

Mechanism of Action: The gp130/STAT3 Signaling Pathway

The gp130/STAT3 signaling cascade is a key pathway in cancer progression. Upon ligand binding (e.g., IL-6), gp130 dimerizes and activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it acts as a transcription factor for genes promoting cell proliferation, survival, and angiogenesis. SC144 effectively inhibits this pathway.

Caption: Mechanism of SC144 action on the gp130/STAT3 signaling pathway.

Quantitative Data from Preclinical Xenograft Studies

The efficacy of SC144 has been evaluated in various mouse xenograft models. The following table summarizes key quantitative data from these studies.

| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Ovarian Cancer | OVCAR-8 | Athymic Nude | Intraperitoneal (i.p.) | 10 mg/kg/day | 58 days | ~73% | [3] |

| Ovarian Cancer | OVCAR-8 | Athymic Nude | Oral (p.o.) | 100 mg/kg/day | 35 days | 82% | [3] |

| Ovarian Cancer | MDA-MB-435 | N/A | N/A | Dose-dependent | N/A | Dose-dependent delay | [1] |

| Colon Cancer | CT-26 | BALB/c | N/A | N/A | N/A | Significant reduction | [5] |

| Head and Neck | MOC2-E6/E7 | C57BL/6 | N/A | N/A | N/A | Significant delay | [5] |

Experimental Protocols

I. Cell Culture and Preparation for Implantation

-

Cell Line Maintenance:

-

Culture the chosen cancer cell line (e.g., OVCAR-8 for ovarian cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Routinely passage cells to maintain exponential growth.

-

-

Cell Harvesting and Preparation:

-

When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS).

-

Detach the cells using trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL for subcutaneous injection.

-

Keep the cell suspension on ice until implantation.

-

II. Mouse Xenograft Model Establishment

This protocol outlines the subcutaneous implantation of tumor cells. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Caption: Experimental workflow for a mouse xenograft study with SC144.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[6]

-

Allow mice to acclimate for at least one week before any procedures.

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-